[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate
Overview
Description
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexadienone moiety and a sulfonate group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate typically involves the reaction of 2-methyl-4-oxocyclohexa-2,5-dien-1-ylideneamine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles like hydroxide ions or amines replace the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or primary amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to the inhibition or activation of enzymatic activity. Additionally, its sulfonate group can participate in ionic interactions with charged amino acids, affecting protein structure and function.
Comparison with Similar Compounds
Similar Compounds
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate: Lacks the methyl group on the benzene ring, resulting in different chemical properties.
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzenesulfonate:
Uniqueness
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-10-3-6-13(7-4-10)20(17,18)19-15-14-8-5-12(16)9-11(14)2/h3-9H,1-2H3/b15-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYQVDXWJNGSND-CCEZHUSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\C=CC(=O)C=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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